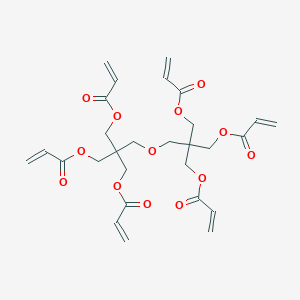

Dipentaerythritol hexaacrylate

Descripción general

Descripción

Dipentaerythritol hexaacrylate is a multifunctional acrylate monomer known for its excellent properties such as high reactivity, good chemical resistance, and superior optical clarity. It is commonly used in the production of UV-curable resins, coatings, and inks due to its ability to form highly cross-linked polymer networks .

Métodos De Preparación

Dipentaerythritol hexaacrylate is typically synthesized through the esterification of dipentaerythritol with acrylic acid esters. The reaction is catalyzed by acids such as p-toluenesulfonic acid and involves the use of polymerization inhibitors to prevent premature polymerization . The process generally includes the following steps:

Esterification and Reflux Dehydration: Dipentaerythritol, acrylic acid, catalyst, solvent, polymerization inhibitor, and antioxidant are mixed and heated to reflux, allowing the esterification reaction to occur.

Neutralization: Caustic soda and a small amount of water are added to neutralize the reaction mixture.

Adsorption and Filtration: Magnesium polysilicate adsorbent is added to remove salts formed during neutralization, followed by pressure filtration to remove the adsorbent and salts.

Dehydration and Solvent Removal: The mixture is dehydrated under reduced pressure to remove any remaining solvent.

Final Purification: Alkaline calcium bentonite and calcium oxide are added to decolorize and remove trace amounts of water and acid, followed by final filtration.

Análisis De Reacciones Químicas

Dipentaerythritol hexaacrylate undergoes various chemical reactions, primarily involving its acrylate groups. These reactions include:

Polymerization: Under UV or electron beam irradiation, this compound polymerizes to form highly cross-linked networks. This reaction is often initiated by free radicals generated from photoinitiators.

Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines and thiols, forming stable adducts.

Aplicaciones Científicas De Investigación

UV-Curable Resins and Coatings

Overview:

DPHA is extensively utilized in the formulation of UV-curable resins and coatings. Its ability to rapidly polymerize under UV light allows for the creation of durable and chemically resistant films.

Key Features:

- Rapid Polymerization: Initiated by UV light, leading to quick curing times.

- Durability: Forms robust films that resist scratches and chemicals.

- Low VOC Emissions: Environmentally friendly due to reduced volatile organic compounds.

Case Study:

A study demonstrated that incorporating DPHA into UV-curable coatings improved hardness and scratch resistance compared to traditional formulations. The cured films exhibited enhanced performance in industrial applications such as automotive coatings and furniture finishes .

3D Printing

Overview:

In the realm of additive manufacturing, DPHA serves as a key component in photopolymer resins used for 3D printing.

Key Features:

- High Resolution: Enables the production of intricate designs with fine details.

- Mechanical Robustness: Results in strong printed parts suitable for functional applications.

Case Study:

Research highlighted the use of DPHA in creating high-resolution 3D printed structures that maintained structural integrity under stress, making it ideal for prototyping and end-use parts .

Adhesives and Sealants

Overview:

DPHA's strong adhesive properties make it suitable for various adhesive formulations.

Key Features:

- High Reactivity: Facilitates strong bonding between substrates.

- Versatility: Can be formulated for different applications, including construction and automotive industries.

Case Study:

An investigation into DPHA-based adhesives revealed superior bonding strength compared to conventional adhesives, particularly in challenging environments where moisture resistance is critical .

Biomedical Applications

Overview:

The biocompatibility of DPHA has led to its exploration in biomedical devices and drug delivery systems.

Key Features:

- Hydrogel Formation: Capable of forming hydrogels that can encapsulate drugs.

- Controlled Release: Allows for the sustained release of therapeutic agents.

Case Study:

A study on drug delivery systems utilizing DPHA hydrogels demonstrated effective encapsulation and controlled release profiles, indicating potential for use in therapeutic applications such as wound healing .

Optical Applications

Overview:

DPHA is employed in optical engineering, particularly in the fabrication of holographic polymer dispersed liquid crystals (H-PDLCs).

Key Features:

- Optical Clarity: Maintains high transparency while providing structural integrity.

- Customizable Optical Properties: Allows for tuning of optical characteristics based on application needs.

Case Study:

Research into H-PDLCs using DPHA showed promising results in creating devices with specific optical functionalities, enhancing their application in display technologies .

Mecanismo De Acción

The primary mechanism by which dipentaerythritol hexaacrylate exerts its effects is through free radical polymerization. Upon exposure to UV light or electron beams, photoinitiators decompose to generate free radicals, which then initiate the polymerization of the acrylate groups in this compound. This leads to the formation of a highly cross-linked polymer network, providing the material with its characteristic mechanical strength and chemical resistance .

Comparación Con Compuestos Similares

Dipentaerythritol hexaacrylate is often compared with other multifunctional acrylates such as pentaerythritol triacrylate and trimethylolpropane triacrylate. While all these compounds are used in UV-curable systems, this compound stands out due to its higher functionality, leading to more densely cross-linked networks and superior mechanical properties . Similar compounds include:

- Pentaerythritol triacrylate

- Trimethylolpropane triacrylate

- Ethoxylated trimethylolpropane triacrylate

This compound’s unique combination of high reactivity, excellent chemical resistance, and superior optical properties makes it a valuable material in various advanced applications.

Actividad Biológica

Dipentaerythritol hexaacrylate (DPHA) is a multifunctional acrylate monomer widely used in various industrial applications, particularly in the formulation of UV-curable resins and coatings. Its unique chemical structure allows it to participate in polymerization reactions, leading to the formation of highly cross-linked networks. This article delves into the biological activity of DPHA, examining its biochemical properties, cellular effects, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by six acrylate functional groups. This structure grants it high reactivity and the ability to form stable polymers upon exposure to UV light or free radicals. The compound's properties include:

- High reactivity : Facilitates rapid polymerization.

- Chemical resistance : Provides durability in various environmental conditions.

- Optical clarity : Important for applications requiring transparency.

Polymerization Process

The primary mechanism through which DPHA exerts its effects is via polymerization. When exposed to UV light or radical initiators, DPHA undergoes a reaction that leads to the formation of a three-dimensional polymer network. This process significantly alters the physical properties of materials, making them suitable for coatings and adhesives.

Biochemical Pathways

DPHA influences several biochemical pathways, including:

- Cell signaling : Alters pathways that regulate cellular functions.

- Gene expression : Modifies the expression levels of specific genes related to cell growth and metabolism.

- Metabolic enzyme activity : Interacts with enzymes, potentially affecting metabolic flux and metabolite levels.

Cellular Effects

Research indicates that DPHA can impact various cellular processes:

- Cell Adhesion : The formation of cross-linked networks can modify extracellular matrix interactions, affecting how cells adhere to surfaces.

- Cellular Metabolism : Changes in enzyme activity due to DPHA exposure can lead to alterations in metabolic rates within cells.

- Tissue Repair : At lower concentrations, DPHA has been observed to promote cellular function and enhance tissue repair mechanisms in animal models .

Case Studies

- Tissue Engineering Applications :

- UV-Curable Coatings :

Dosage Effects

The biological activity of DPHA varies with dosage:

- Low Doses : May enhance cellular functions and support tissue repair.

- High Doses : Can lead to cytotoxic effects, highlighting the importance of dosage optimization in applications involving living tissues .

Safety and Toxicology

While DPHA is utilized in various applications, its safety profile must be carefully considered:

- Cytotoxicity : High concentrations can exhibit cytotoxic effects on certain cell lines.

- Biocompatibility : Studies indicate that when properly formulated into hydrogels or coatings, DPHA can be biocompatible, making it suitable for biomedical applications .

Applications in Biomedical Fields

Given its properties, DPHA shows promise in several biomedical applications:

Propiedades

IUPAC Name |

[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIAGWXWVAHQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67653-78-5 | |

| Record name | DPHA homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67653-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60865495 | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29570-58-9 | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29570-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029570589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL HEXAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ839PE7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DPHA?

A1: Dipentaerythritol hexaacrylate has a molecular formula of C25H34O12 and a molecular weight of 526.53 g/mol.

Q2: Is there any spectroscopic data available for DPHA?

A2: While the provided research papers don't delve into detailed spectroscopic characterization, they confirm the successful synthesis and modification of DPHA using techniques like infrared spectroscopy (IR) [, ] and solid-state 29Si nuclear magnetic resonance (NMR) spectroscopy [].

Q3: How does the crosslinking density of DPHA influence the expandable properties of thermoplastic expandable microspheres?

A4: Research indicates that a swelling ratio of approximately 20-25 is crucial for achieving optimal expansion without compromising the structural integrity (collapse or rupture) of thermoplastic expandable microspheres. This emphasizes the importance of controlling the crosslinking density of DPHA during microsphere synthesis. []

Q4: Does DPHA possess any catalytic properties?

A4: The provided research primarily focuses on DPHA's role as a monomer and crosslinking agent in various polymer systems. There is no mention of DPHA exhibiting specific catalytic properties in these studies.

Q5: Have there been any computational studies on DPHA?

A5: The provided research papers do not present any data on computational chemistry studies or modeling specifically focused on DPHA.

Q6: How does altering the structure of DPHA affect its adhesion properties in UV-curable coatings?

A7: While the research doesn't directly modify the DPHA structure, it examines the impact of different polypropylene-acrylic block copolymers (PP-b-PAcs) containing DPHA. The findings suggest that the crystallinity and molecular weight of the PP block significantly influence the compatibility and adhesion properties of the resulting coatings. Lower crystallinity and molecular weight of the PP block generally lead to better compatibility with acrylic monomers and improved adhesion to polypropylene substrates. []

Q7: What strategies are employed to ensure the stability of DPHA-containing formulations?

A8: Research highlights the use of additives like antioxidants (e.g., antioxidant 1035) [] and the importance of uniform dispersion [, , ] in maintaining the stability of DPHA-containing formulations. These strategies aim to prevent premature polymerization and ensure consistent product performance.

Q8: What are some of the applications of DPHA-containing materials?

A9: The research showcases the diverse applications of DPHA. This includes its use in UV-curable coatings for various substrates, including polypropylene [] and glass [, ], as well as its incorporation into waterborne polyurethane emulsions [], printing inks [, , , ], adhesives [, ], hard coatings [, , , ], and antistatic coatings []. DPHA is also explored for its potential in fabricating nanodiamond-based composite monolithic columns for chromatographic separations [] and in developing gel polymer electrolytes for lithium-ion batteries. [, ]

Q9: Are there any viable alternatives or substitutes for DPHA in specific applications?

A12: The research mentions alternative monomers and crosslinking agents depending on the desired properties. For instance, trimethylolpropane triacrylate (TMPTA) [, , , , , ], pentaerythritol triacrylate (PETA) [, , ], and dipropylene glycol diacrylate (DPGDA) [] are explored as potential alternatives or co-monomers in UV-curable formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.